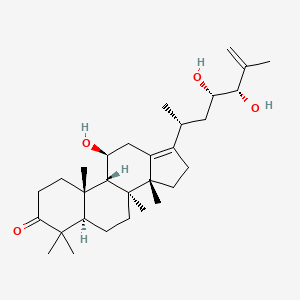

Alisol G

科学研究应用

化学: Alisol G 作为一种有价值的化合物,用于研究三萜类化合物的化学和开发新的合成方法.

生物学: 在生物学研究中,this compound 用于研究其对细胞过程的影响及其作为治疗剂的潜力.

作用机制

生化分析

Biochemical Properties

Alisol G interacts with various biomolecules, playing a significant role in biochemical reactions. It has been found to interact with c-myc DNA, a potential target of this compound with respect to its anti-hepatoma effects . The interaction of this compound with c-myc DNA is a process of static quenching .

Cellular Effects

This compound has been shown to have profound effects on various types of cells and cellular processes. For instance, it has been identified to augment anti-hepatoma efficiencies in the presence of metal ions Cu2+ and Fe3+ . In addition, this compound has been found to exert a strong inhibitory effect on inflammation and cell apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with c-myc DNA. A 1:1 complex is formed between this compound and c-myc DNA, and this interaction is strengthened by metal ions . Molecular docking and molecular dynamics simulation further revealed that the higher binding affinity between this compound-Fe3+ complex and c-myc DNA as compared to this compound-Cu2+ complex .

Dosage Effects in Animal Models

This compound has been found to effectively reduce the weight of obese mice .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it has been found to stimulate lipolysis in 3T3-L1 adipocytes by activating the AMPK/ACC/SREBP-1c pathway .

Transport and Distribution

This compound is mainly distributed in intestinal midgut, mucosa, and small intestine, with little brain exposure, suggesting that the intestine may be the main acting sites of this compound .

Subcellular Localization

Given its distribution in the intestine and little brain exposure, it can be inferred that this compound may primarily localize in the peripheral tissues .

准备方法

合成路线和反应条件: Alisol G 的合成涉及从泽泻干燥根茎中提取化合物。 提取过程通常包括使用乙醇或甲醇等溶剂,然后使用色谱技术进行纯化 .

工业生产方法: this compound 的工业生产涉及大规模提取和纯化过程。根茎被收获、干燥并研磨成细粉。 然后用溶剂提取粉末,并使用高效液相色谱 (HPLC) 等技术纯化粗提物,以分离 this compound .

化学反应分析

反应类型: Alisol G 经历各种化学反应,包括氧化、还原和取代反应。 这些反应对于改变化合物的结构和增强其药理特性至关重要 .

常见试剂和条件:

氧化: 可以使用高锰酸钾或三氧化铬等常见氧化剂来氧化 this compound。

还原: 使用硼氢化钠或氢化铝锂等还原剂来还原 this compound。

主要产物: 这些反应形成的主要产物包括 this compound 的各种衍生物,它们可能表现出增强的或改变的生物活性 .

相似化合物的比较

. 与这些类似化合物相比,Alisol G 表现出独特的特性:

Alisol A 和 Alisol B: 这些化合物也具有降血脂和抗炎特性,但 this compound 在降低体重和改善脂质代谢方面表现出更显著的效果.

Alisol A 24-乙酸酯和 Alisol B 23-乙酸酯: 这些衍生物因其抗癌特性而被研究,但 this compound 与 c-myc DNA 的相互作用及其与金属离子的增强作用使其成为癌症治疗的独特候选者.

属性

IUPAC Name |

(5R,8S,9S,10S,11S,14R)-17-[(2R,4S,5S)-4,5-dihydroxy-6-methylhept-6-en-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-17(2)25(34)21(31)15-18(3)19-9-13-29(7)20(19)16-22(32)26-28(6)12-11-24(33)27(4,5)23(28)10-14-30(26,29)8/h18,21-23,25-26,31-32,34H,1,9-16H2,2-8H3/t18-,21+,22+,23+,25+,26+,28+,29+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLNDANGOFVYODW-XCXJHVMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(C(=C)C)O)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H]([C@H](C(=C)C)O)O)C1=C2C[C@@H]([C@H]3[C@]4(CCC(=O)C([C@@H]4CC[C@@]3([C@]2(CC1)C)C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001318735 | |

| Record name | Alisol G | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155521-46-3 | |

| Record name | Alisol G | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155521-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alisol G | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the mechanism of action of Alisol G?

A1: this compound acts as a CB1R antagonist, primarily targeting peripheral CB1Rs. [] While its exact mechanism is still under investigation, studies suggest that it binds to CB1Rs and blocks the binding of endogenous cannabinoids, thereby inhibiting the downstream signaling pathways associated with metabolic regulation, potentially leading to reduced food intake and weight loss. []

Q2: What is the structural characterization of this compound?

A2: this compound is a protostane-type triterpene with the molecular formula C30H48O4. [] Its structure is characterized by a protostane skeleton with hydroxyl groups at positions 11β, 23S, and 24S, and a double bond between C-13 and C-17. [, ] Detailed spectroscopic data, including 1H-NMR, 13C-NMR, DEPT 90, DEPT 135, HSQC, HMBC, 1H-1H COSY, and ESI-MS, have been used to elucidate its structure. []

Q3: What is the pharmacokinetic profile of this compound?

A3: Studies in rats have shown that this compound is primarily distributed in the intestinal tract, with the highest concentrations found in the midgut, mucosa, and small intestine. [] Notably, this compound exhibits limited brain exposure, suggesting that it does not readily cross the blood-brain barrier (BBB). [] This characteristic supports its potential as a peripheral CB1R antagonist, potentially minimizing central nervous system-related side effects.

Q4: What is the evidence supporting this compound's potential for treating obesity?

A4: Animal studies have demonstrated the hypolipidemic effects of this compound. In diabetic rats fed a high-fat and high-sugar diet, this compound significantly reduced serum total cholesterol and low-density lipoprotein cholesterol levels. [] Furthermore, this compound treatment altered the composition of gut microflora, particularly those involved in lipid metabolism, and modulated the expression of genes associated with cholesterol metabolism in the liver. []

Q5: How does the structure of this compound relate to its anti-proliferative activity?

A5: Research suggests that the C-16 oxidation state and the double bond between C-13 and C-17 in this compound's structure are crucial for its anti-proliferative activity against various cancer cell lines. [] this compound, along with other Alisma orientale-derived terpenoids like Alisol A, Alisol A 24-acetate, Alisol B, and Alisol B 23-acetate, exhibited inhibitory effects on cancer cell proliferation, with Alisol B and Alisol B 23-acetate showing the highest potency. [] This structure-activity relationship provides valuable insights for developing more potent and selective anti-cancer agents.

Q6: What analytical methods are used to quantify this compound?

A6: Several analytical techniques have been employed to detect and quantify this compound in biological samples. Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is a highly sensitive and specific method for determining this compound concentrations in rat tissues. [] This method allows for accurate quantification of this compound, even at low concentrations, enabling researchers to study its pharmacokinetic properties. Additionally, ultra-fast liquid chromatography (UFLC) coupled with a diode array detector (DAD) has been used to simultaneously determine this compound and other triterpenoids in Alisma orientale extracts. [] These analytical methods are crucial for quality control and standardization of Alisma orientale preparations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1-benzofuran-6-yl)-N-[[(1R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-N-methylethanamine;methanesulfonic acid](/img/structure/B1139112.png)

![1-[[[(1-HYDROXYMETHYL)CYCLOPENTYL]AMINO]ACETYL]-2,5-CIS-PYRROLIDINEDICARBONITRILE HYDROCHLORIDE](/img/structure/B1139115.png)

![2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B1139121.png)

![(alphaR)-alpha-Cyclopentyl-alpha-hydroxy-N-[1-(4-methyl-3-pentenyl)-4-piperidinyl]benzeneacetamide fumarate](/img/structure/B1139122.png)